S-(3-Phenoxypropyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Phenoxypropyl) dimethylcarbamothioate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry It is characterized by its unique structure, which includes a phenoxypropyl group attached to a dimethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Phenoxypropyl) dimethylcarbamothioate typically involves the reaction of 3-phenoxypropyl alcohol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Phenoxypropyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various phenoxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(3-Phenoxypropyl) dimethylcarbamothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating diseases .
Industry: Industrially, this compound is used in the production of pesticides and herbicides. Its unique chemical properties make it effective in controlling pests and weeds .
Wirkmechanismus
The mechanism of action of S-(3-Phenoxypropyl) dimethylcarbamothioate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting biological pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is crucial for its applications in medicine and agriculture .
Vergleich Mit ähnlichen Verbindungen
- S-(3-Phenoxypropyl) dimethylcarbamate
- S-(3-Phenoxypropyl) methylcarbamothioate
- S-(3-Phenoxypropyl) ethylcarbamothioate
Comparison: Compared to similar compounds, S-(3-Phenoxypropyl) dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical properties. It has a higher reactivity in certain reactions and shows better efficacy in its applications. The presence of the dimethylcarbamothioate group enhances its stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
62806-50-2 |
---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
S-(3-phenoxypropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-13(2)12(14)16-10-6-9-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
HNOLZXAZTUNENG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.